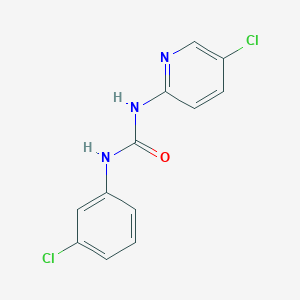
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a substituted urea herbicide and is known for its strong and long-lasting effects.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in photosystem II, which is responsible for the production of oxygen and energy in plants. This leads to the accumulation of reactive oxygen species, which can cause damage to the plant's cells and ultimately lead to its death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. It can also alter the levels of plant hormones such as abscisic acid and cytokinins, which play important roles in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its strong and long-lasting effects, which make it an effective tool for studying the mechanisms of herbicidal action. However, its limitations include its potential toxicity to non-target organisms and its persistence in the environment, which can make it difficult to control.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of interest is the study of the effects of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea on non-target organisms, such as insects, birds, and mammals. Finally, there is a need for further research on the mechanisms of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea and other herbicides, which could lead to the development of new and more effective herbicides in the future.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the reaction between 3-chloroaniline and 5-chloro-2-pyridinecarboxylic acid, followed by the addition of phosgene to form the urea derivative. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. It is also used to control the growth of algae in water bodies such as lakes, ponds, and reservoirs.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-2-1-3-10(6-8)16-12(18)17-11-5-4-9(14)7-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFNEMJUBGMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)

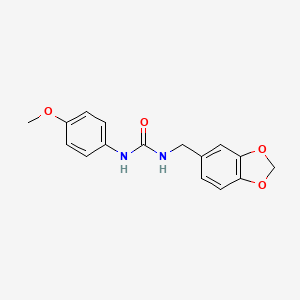
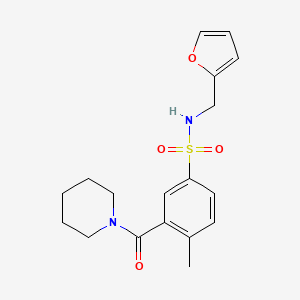
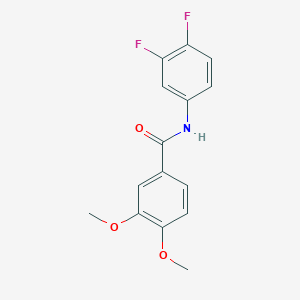

![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)

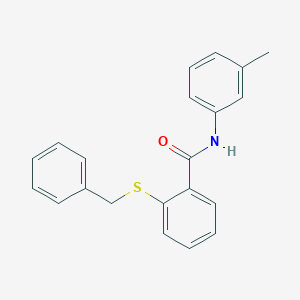
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)
